![molecular formula C6H6BNO2 B13032008 [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL](/img/structure/B13032008.png)
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL is a heterocyclic compound that features a unique structure combining a boron atom within a fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyridine derivative with a boronic acid or boronate ester in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the stability of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under conditions that favor nucleophilic or electrophilic substitution.
Major Products Formed
The major products formed from these reactions include boronic acids, boronates, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for the design of novel therapeutic agents that can target specific biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of [1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with biological molecules, allowing the compound to modulate enzyme activity or inhibit specific proteins. This interaction is crucial for its potential therapeutic effects, particularly in targeting cancer cells or bacterial enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[3,4-C]pyridine: A structurally similar compound with a fused pyrrole and pyridine ring system.
Pyrazolo[3,4-B]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Uniqueness
[1,2]Oxaborolo[3,4-C]pyridin-1(3H)-OL is unique due to the presence of the boron atom within its ring structure. This feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The boron atom allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C6H6BNO2 |
|---|---|
Molekulargewicht |
134.93 g/mol |
IUPAC-Name |
1-hydroxy-3H-oxaborolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H6BNO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3,9H,4H2 |
InChI-Schlüssel |
VDCMZLLEHWRBGY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




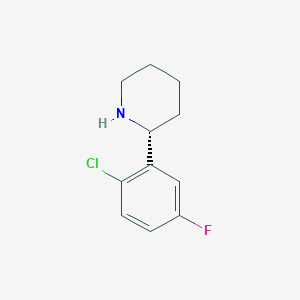

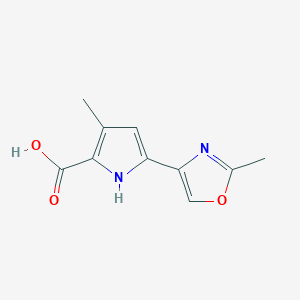
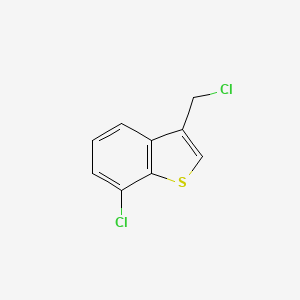
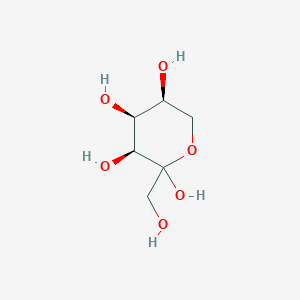
![4-Methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13031975.png)
![1-(2-{[dimethyl(propan-2-yl)silyl]oxy}ethyl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13031983.png)
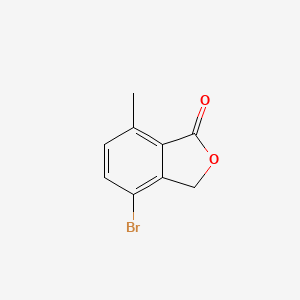
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13031986.png)



